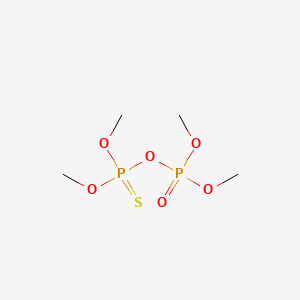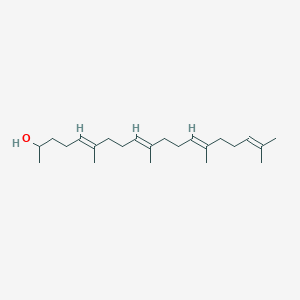![molecular formula C10H19NO3 B1142887 Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl CAS No. 167255-49-4](/img/new.no-structure.jpg)
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.263 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxymethyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl typically involves the reaction of 2-(hydroxymethyl)cyclopropylmethylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group plays a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl can be compared with similar compounds such as:
- Carbamic acid, N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl-, 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl {[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
167255-49-4 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26276 |
Synonymes |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




